![molecular formula C16H14ClNO4 B5540024 2-[(2-chlorophenyl)amino]-2-oxoethyl 4-methoxybenzoate](/img/structure/B5540024.png)
2-[(2-chlorophenyl)amino]-2-oxoethyl 4-methoxybenzoate
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Overview
Description
This compound belongs to a class of organic compounds known for their diverse applications in chemical research, particularly in the study of molecular structure and reactivity. Its synthesis and characterization involve advanced techniques to understand its properties and potential applications.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of specific bromides with carboxylic acids using potassium or sodium carbonate in DMF medium at room temperature. The structure of these compounds is usually confirmed through IR and single-crystal X-ray diffraction studies (Kumar et al., 2014).
Molecular Structure Analysis
Molecular structure is determined using X-ray diffraction techniques and optimized at various levels using density functional theory (DFT). Vibrational wavenumbers are computed and assigned, helping in understanding the molecular geometry and stability through hyper-conjugative interactions and charge delocalization analyses (Şahin et al., 2011).
Chemical Reactions and Properties
Reactive properties are explored through the synthesis of novel heterocyclic compounds derived from the base molecule, investigating their reactivity under various conditions. This includes the examination of lipase and α-glucosidase inhibition for potential biological activities (Bekircan et al., 2015).
Physical Properties Analysis
Physical properties such as crystal structure and hydrogen bonding patterns are crucial. The crystal packing, conformational differences, and the role of weak C-H...A interactions are analyzed to understand the stability and solid-state properties of these compounds (Kumarasinghe et al., 2009).
Chemical Properties Analysis
Chemical properties are further elucidated through studies on the synthesis and characterization of related compounds, including oxidative coupling reactions. These studies highlight the compound's reactivity and potential for forming novel structures with interesting chemical properties (Shimizu et al., 2009).
Scientific Research Applications
Synthesis of Novel Compounds
Research has demonstrated the utility of related compounds in the synthesis of heterocyclic compounds, emphasizing their role in producing biologically active substances. For instance, studies on the synthesis of condensed heterocyclic compounds using oxidative coupling methods have led to the creation of derivatives exhibiting solid-state fluorescence, highlighting the importance of such compounds in material science and chemical synthesis (Shimizu et al., 2009). Similarly, the synthesis of novel heterocyclic compounds derived from specific hydrazides has been explored for their potential enzyme inhibition capabilities, suggesting applications in medicinal chemistry (Bekircan et al., 2015).
Physicochemical and Structural Analysis
Research has also focused on understanding the physicochemical and structural properties of these compounds. For example, FT-IR, molecular structure, first order hyperpolarizability, HOMO and LUMO analysis, and NBO analysis of derivatives have been conducted to determine their potential for various applications, including material science and photophysical studies (Kumar et al., 2014).
Biological Evaluation
Although explicit studies on "2-[(2-chlorophenyl)amino]-2-oxoethyl 4-methoxybenzoate" focusing on biological activities were not found, related research suggests the potential for biological evaluations. Studies on similar compounds have shown activities against various enzymes, indicating the significance of these molecules in drug discovery and biochemical research. For example, compounds have been synthesized and evaluated for their antimicrobial activities, providing a foundation for further exploration in antibacterial and antifungal therapies (Patel et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-(2-chloroanilino)-2-oxoethyl] 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-21-12-8-6-11(7-9-12)16(20)22-10-15(19)18-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDHLFQWGJZXOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chlorophenyl)amino]-2-oxoethyl 4-methoxybenzoate |
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